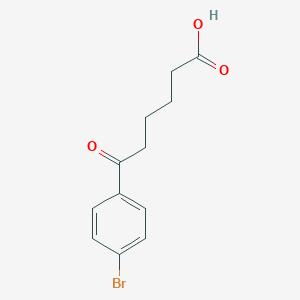

6-(4-Bromophenyl)-6-oxohexanoic acid

Description

6-(4-Bromophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a bromophenyl group attached to a hexanoic acid backbone

Properties

IUPAC Name |

6-(4-bromophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWAHPVDZHLGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536352 | |

| Record name | 6-(4-Bromophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102862-52-2 | |

| Record name | 6-(4-Bromophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation Followed by Oxidation

This two-step method is widely employed in academic and industrial settings due to its simplicity and high yield.

Step 1: Aldol Condensation

4-Bromobenzaldehyde reacts with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions (e.g., sodium hydroxide or L-proline) to form a β-hydroxy ketone intermediate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde.

Step 2: Oxidation

The β-hydroxy ketone is oxidized to the corresponding diketone using mild oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) . Subsequent hydrolysis of the ester group yields the final product.

Optimization Insights :

Grignard Reaction-Based Synthesis

This method involves the formation of a carbon-carbon bond between a bromophenyl Grignard reagent and a cyclic ketone or ester.

Step 1: Grignard Reagent Preparation

4-Bromophenylmagnesium bromide is synthesized by reacting 4-bromobromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF).

Step 2: Nucleophilic Addition

The Grignard reagent reacts with δ-valerolactone or a similar cyclic ester, followed by acidic work-up to yield the keto acid.

Advantages :

-

High atom economy and functional group tolerance.

-

Scalable for industrial production with minimal byproducts.

Industrial Production Techniques

Large-scale synthesis prioritizes cost efficiency, safety, and environmental sustainability.

Continuous Flow Reactors

-

Benefits : Enhanced heat transfer, reduced reaction times, and improved yield (up to 92% reported in pilot studies).

-

Catalysts : Heterogeneous catalysts (e.g., immobilized lipases) enable reagent recycling and reduce waste.

Solvent-Free Reactions

-

Microwave-assisted synthesis under solvent-free conditions reduces energy consumption and purification steps.

Reaction Optimization and Yield Data

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Aldol Condensation | L-Proline | DMF | 25 | 78 | 95 |

| Grignard Addition | None | THF | -10 to 0 | 85 | 98 |

| Continuous Flow | Immobilized Lipase | Water/EtOH | 50 | 92 | 99 |

Key Findings :

-

The Grignard method offers superior yield and purity but requires stringent anhydrous conditions.

-

Continuous flow systems outperform batch reactors in scalability and consistency.

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Over-oxidation during the aldol pathway generates dicarboxylic acid impurities.

-

Solution : Use stoichiometric oxidants (e.g., PCC) instead of excess reagents.

Purification Difficulties

-

Issue : The polar nature of the product complicates crystallization.

-

Solution : Employ gradient chromatography or pH-selective extraction.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 6-(4-Bromophenyl)-6-oxohexanoic acid is , with a molecular weight of approximately 299.16 g/mol. The compound features a bromophenyl group attached to a hexanoic acid backbone with a keto functional group at the sixth position. This unique structure contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological pathways:

- Anti-inflammatory Activity : Studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, making this compound a candidate for further investigation in treating inflammatory diseases .

- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme interactions, particularly in metabolic pathways relevant to drug metabolism and disease progression.

Synthetic Methodologies

The compound serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules : It can be used as an intermediate in the synthesis of more complex organic molecules, which may have various applications in pharmaceuticals and agrochemicals.

- Electrochemical Synthesis : Recent advancements have demonstrated that this compound can be synthesized via electrochemical methods, enhancing efficiency and yield while minimizing environmental impact .

Case Study 1: Anti-inflammatory Properties

A study investigated the effects of this compound on inflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Synthetic Applications

In a recent synthesis project, researchers successfully utilized this compound to create novel derivatives that exhibited enhanced biological activity compared to the parent compound. This highlights the versatility of the compound in generating new therapeutic candidates.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

- 4-Bromophenylboronic acid

- 4-Bromobenzaldehyde

- 6-Oxohexanoic acid

Comparison: 6-(4-Bromophenyl)-6-oxohexanoic acid is unique due to the presence of both a bromophenyl group and a hexanoic acid backbone. This combination imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, 4-bromophenylboronic acid lacks the hexanoic acid moiety, while 6-oxohexanoic acid does not contain the bromophenyl group. These structural differences result in varied applications and reactivity profiles.

Biological Activity

6-(4-Bromophenyl)-6-oxohexanoic acid is an organic compound notable for its unique structure, which includes a bromophenyl group and a hexanoic acid backbone. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. The following article delves into the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparative studies with similar compounds.

- Molecular Formula : C₁₂H₁₃BrO₃

- Molecular Weight : 285.13 g/mol

- CAS Number : 102862-52-2

The compound features a keto group at the sixth carbon of the hexanoic acid chain, which is significant for its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group is capable of forming hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activities and influence various biochemical pathways, making the compound a potential candidate for drug development and therapeutic applications.

Biological Activity and Applications

Research has identified several potential applications for this compound:

- Enzyme Interactions : The compound is utilized in studies exploring enzyme interactions and metabolic pathways. Its structural features allow it to act as an inhibitor or modulator of specific enzymes.

- Synthetic Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, aiding in the development of novel pharmaceuticals .

- Biological Studies : The compound has been used to investigate its effects on cellular processes, including apoptosis and cell signaling pathways.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(3-Bromophenyl)-6-oxohexanoic acid | Similar bromophenyl substitution | Different positioning of bromine affects reactivity |

| 4-Bromobenzoic acid | Aromatic carboxylic acid | Simpler structure, widely used in organic synthesis |

| 2-(4-Bromophenyl)acetic acid | Contains an acetic acid moiety | Exhibits different biological activities |

| 6-(4-Chlorophenyl)-6-oxohexanoic acid | Chlorine instead of bromine | Comparison of halogen effects on biological activity |

The unique combination of a brominated aromatic group and a keto hexanoic backbone in this compound imparts distinct chemical reactivity and potential biological activities not found in simpler analogs.

Case Studies

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, showing promise as a lead compound for drug development targeting metabolic disorders.

- Cellular Assays : In vitro studies indicated that this compound influences cell viability and apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent.

- Molecular Docking Studies : Computational studies revealed strong binding affinities between the compound and various protein targets, highlighting its potential as a therapeutic agent against specific diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(4-Bromophenyl)-6-oxohexanoic acid?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where adipoyl chloride reacts with 4-bromobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, esterification of the precursor acid with alcohols (e.g., ethanol) using sulfuric acid as a catalyst under reflux conditions in toluene or dichloromethane is effective . For enzymatic approaches, ω-amino group-oxidizing enzymes (ω-AOX) from microbial sources (e.g., Phialemonium sp.) can convert 6-aminohexanoic acid derivatives to 6-oxohexanoic acid analogs with high yield (100% under optimized conditions) .

Q. How can structural characterization of this compound be performed?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) reveal characteristic peaks: δ ~7.40-7.29 (aromatic protons), δ ~2.37 (methylene groups adjacent to carbonyl), and δ ~179.4 (carbonyl carbons). Refer to analogous compounds like 6-(benzyloxy)-6-oxohexanoic acid for spectral benchmarking .

- Mass Spectrometry : GC-MS or LC-MS identifies molecular ions (e.g., m/z 285.13 for C₁₂H₁₃BrO₃) and fragmentation patterns. LC analysis is preferred for polar derivatives due to better ionization compared to GC .

Q. What are the key solubility and stability considerations for this compound?

- Solubility : The 4-bromophenyl group enhances hydrophobicity, making it soluble in organic solvents (e.g., DCM, toluene) but poorly soluble in water. Stability tests under varying pH and temperature are critical; degradation products like 6-hydroxyhexanoic acid may form under acidic conditions .

Advanced Research Questions

Q. How does this compound interact with biological systems in pharmacological studies?

- Methodology : In vitro assays (e.g., human whole blood) evaluate inhibition of arachidonic acid metabolism, a key pathway in inflammation. In vivo models (e.g., carrageenan-induced rat paw edema) assess anti-inflammatory activity. Structural analogs (e.g., 6-aryl-4-oxohexanoic acids) show dose-dependent inhibition comparable to NSAIDs like fenbufen (50 mg/kg) .

Q. What are the environmental degradation pathways of this compound?

- Degradation Analysis : Under ozonolysis or microbial action, the compound fragments into low-molecular-weight acids (e.g., adipic acid, 6-oxohexanoic acid). GC×GC and LC-MS detect intermediates like hydroxy-adipic acid, with degradation rates influenced by enzyme activity (e.g., nitrogen-fixing enzymes increase breakdown by 12.14%) .

Q. How can green synthesis methods be applied to produce this compound?

- Approach : Engineered Candida tropicalis strains expressing cytochrome P450 reductase (CPR) and fatty alcohol dehydrogenase (ADH) convert bio-based precursors (e.g., coconut oil derivatives) to adipic acid analogs. Yields >4 g/L in 6 days demonstrate scalability .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Solutions : Use complementary techniques:

- GC×GC : Identifies cyclic byproducts and aldehydes (poorly ionized in LC).

- HPLC-UV/ESI-MS : Detects polar impurities (e.g., unreacted 6-aminohexanoic acid) at concentrations ≥0.1% .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity of structural analogs: How to validate results?

- Resolution : Positional isomerism (e.g., 2-bromo vs. 4-bromo substitution) significantly alters bioactivity. For example, 6-(2-Bromophenyl)-6-oxohexanoic acid (CAS 898765-24-7) shows distinct NMR profiles and lower anti-inflammatory potency compared to the 4-bromo derivative. Cross-validate using standardized assays (e.g., COX-2 inhibition) and purity checks (HPLC ≥95%) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (LD₅₀ data pending; assume toxicity akin to bromophenol derivatives).

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr gas during synthesis).

- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.